4-(4-Bromophenyl)-2-chloropyrimidine
Overview
Description
4-(4-Bromophenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a bromophenyl group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, justified the better antileishmanial activity of a similar compound .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to leishmania and plasmodium .
Pharmacokinetics
A similar compound showed promising adme properties in a molecular docking study .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been studied in various environments, including in vitro and in vivo settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloropyrimidine typically involves the reaction of 4-bromobenzonitrile with 2-chloropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromobenzonitrile with a boronic acid derivative of 2-chloropyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.
Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol, which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine and the coupling partner .
Scientific Research Applications
4-(4-Bromophenyl)-2-chloropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups and applications.
4-Bromophenol: A simpler brominated phenol with distinct chemical properties and uses.
2-Chloropyrimidine: The parent pyrimidine compound with a chlorine atom, used as a precursor in various syntheses.
Uniqueness
4-(4-Bromophenyl)-2-chloropyrimidine is unique due to the combination of its bromophenyl and chloropyrimidine moieties, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYQVNMBOLJHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601291 | |
Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932162-80-6 | |
Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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